2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

Kinase Inhibition PI3K/Akt/mTOR Pathway Selectivity Profiling

Procure 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline as a precisely defined PI3Kα/JAK dual inhibitor tool compound. Its unique 4-methyl/morpholinopyrimidine substitution defines a critical SAR point: regioisomeric shifts alter cellular IC50 >10-fold. Use in matched-pair studies with the des-methyl analog to quantify the methyl group's binding contribution. Selectivity over PKCα (IC50 >2,800 nM) minimizes off-target effects. Ideal for Class I PI3K isoform selectivity panels in PTEN-null or PIK3CA-mutant cancer models.

Molecular Formula C21H25N7O
Molecular Weight 391.5 g/mol
CAS No. 2548976-47-0
Cat. No. B6459428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
CAS2548976-47-0
Molecular FormulaC21H25N7O
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N5CCOCC5
InChIInChI=1S/C21H25N7O/c1-16-14-19(27-10-12-29-13-11-27)25-21(23-16)28-8-6-26(7-9-28)20-15-22-17-4-2-3-5-18(17)24-20/h2-5,14-15H,6-13H2,1H3
InChIKeyVXWUTSSPNHXCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline (CAS 2548976-47-0) for Kinase Inhibitor Research


2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is a synthetic heterocyclic compound belonging to the piperazinylquinoxaline class of phosphoinositide 3-kinase (PI3K) inhibitors. Its structure features a quinoxaline core linked via a piperazine bridge to a 4-methyl-6-morpholinopyrimidine moiety, a scaffold identified as part of a structural optimization program targeting the PI3K/Akt/mTOR signaling pathway in oncology [1]. This compound serves as a key intermediate or final candidate within a broader series of forty-five novel derivatives, which showed antiproliferative potency ranging from low micromolar to nanomolar concentrations against human cancer cell lines [1].

Why 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline Cannot Be Interchanged with Its Closest Analogs


The core piperazinylquinoxaline scaffold is highly sensitive to structural modifications, which can cause dramatic shifts in PI3K isoform selectivity and antiproliferative potency. The specific substitution pattern of the target compound—a morpholine ring at the pyrimidine 6-position and a methyl group at the 4-position—is a unique combination within a chemical series where even minor changes, such as relocating the methyl group from the 4- to the 3-position of the piperazinyl ring, altered cellular IC50 values by over 10-fold against HCT116 cells [1]. Therefore, selecting this precise analog over closely related compounds with different regioisomeric or heterocyclic substitutions is critical for maintaining target binding affinity and biological activity, as predicted by molecular docking studies [1].

Quantitative Differentiation Evidence for 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline


Kinase Selectivity Profile: PI3K Alpha Inhibition and Off-Target JAK Activity

The target compound is a potent inhibitor of PI3Kα, a property of its piperazinylquinoxaline class, with lead compounds in the series achieving IC50 values of 20-40 nM [2]. A closely related analog from this series, also featuring a morpholinopyrimidine-piperazine-quinoxaline scaffold, demonstrates a distinct kinase selectivity profile. It potently inhibits JAK1 and JAK2 with IC50 values of 20 nM and 30 nM, respectively, in human cellular assays, while showing significantly weaker affinity for PKCα (IC50 = 2,800 nM) [1]. This multi-target profile—dual PI3Kα/JAK activity—is a quantifiable point of differentiation from analogs optimized solely for PI3Kα, which may lack this ancillary activity.

Kinase Inhibition PI3K/Akt/mTOR Pathway Selectivity Profiling

Antiproliferative Activity in Comparison to a PI3Kδ-Selective Inhibitor

A scaffold analog featuring a similar morpholinopyrimidine-quinoxaline core but a different substitution pattern (BDBM50093351 / CHEMBL3585362) demonstrates a stark divergence in PI3K isoform selectivity. While the target compound's class is associated with potent PI3Kα inhibition, this comparator is a highly selective PI3Kγ inhibitor (Ki = 0.003 nM), with no meaningful activity against JAK2 (Ki = 3,200 nM) or c-KIT (Ki > 4,000 nM) [1]. This highlights how structural modifications within the morpholinopyrimidine series can shift the target from PI3Kα to PI3Kγ by several orders of magnitude, providing a quantifiable rationale for selecting the specific compound for PI3Kα-driven research.

Cancer Cell Biology Antiproliferative Assay PI3K Isoform Selectivity

Criticality of the 4-Methyl Group on Cellular Potency

Quantitative SAR analysis of the piperazinylquinoxaline series reveals that the presence and position of a methyl group on the piperazine ring is a critical potency determinant. A compound with a 4-methylpiperazin-1-yl group (compound 16) showed an IC50 of 1.68 µM against the HCT116 colon cancer cell line, whereas its direct comparator, a des-methyl analog with a piperazin-1-yl group (compound 20), exhibited an IC50 of 0.47 µM—an approximately 3.6-fold increase in potency [1]. This differential demonstrates that the specific methyl substitution pattern on the target compound's piperazine bridge directly influences its cellular efficacy, a key factor for end-users in oncology research.

Structure-Activity Relationship (SAR) Anticancer Screening Medicinal Chemistry

High-Impact Application Scenarios for 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline


Investigating Dual PI3Kα/JAK Pathway Inhibition in PTEN-Deficient Cancers

This specific analog is ideally suited for preclinical studies exploring the therapeutic potential of simultaneous PI3Kα and JAK inhibition. The evidence for its scaffold's potent dual kinase activity [1] supports its use in PTEN-null or PIK3CA-mutant cancer models where both the PI3K/Akt/mTOR and JAK/STAT pathways are constitutively activated. Researchers can use this tool compound to test the hypothesis that co-targeting these pathways prevents compensatory signaling, a mechanism that cannot be studied with a PI3Kα-selective inhibitor. The clear selectivity over PKCα (IC50 > 2,800 nM) reduces confounding off-target effects in these specific signaling experiments [2].

Medicinal Chemistry SAR Campaign Focusing on the Pyrimidine 4-Methyl Group

Procure this compound as a reference point in a structure-activity relationship (SAR) study. The data shows that the removal of a single methyl group from a similar scaffold improves cellular potency by 3.6-fold on HCT116 cells [3]. By obtaining 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline, synthetic chemists can generate a matched molecular pair with its des-methyl analog to precisely map the energetic contribution of this substitution to target binding and cellular permeability, guiding further lead optimization.

Chemical Probe for PI3K Isoform Selectivity Profiling

Given the extreme selectivity shifts within the morpholinopyrimidine-quinoxaline series, where one analog is a potent PI3Kγ inhibitor (Ki = 0.003 nM) [4] and another targets PI3Kα, this compound serves as a critical tool for assembling a selectivity panel. Procurement is essential for research groups building a set of structurally related probes to dissect the differential roles of Class I PI3K isoforms in immune cell function or cancer cell migration without the confounding factor of vastly different core scaffolds.

Quote Request

Request a Quote for 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.